4-Bromo-2-(thiophen-3-YL)pyrimidine
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Overview
Description
4-Bromo-2-(thiophen-3-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring. The presence of bromine at the 4-position of the pyrimidine ring and a thiophene ring at the 2-position makes this compound unique. Heterocyclic compounds like this one are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(thiophen-3-yl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde and 4-bromopyrimidine.
Condensation Reaction: The thiophene ring is introduced to the pyrimidine ring through a condensation reaction. This involves the reaction of 2-thiophenecarboxaldehyde with 4-bromopyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(thiophen-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the thiophene ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperoxybenzoic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Major Products
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
4-Bromo-2-(thiophen-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds
Mechanism of Action
The mechanism of action of 4-Bromo-2-(thiophen-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(thiophen-3-yl)pyrimidine: Similar structure with chlorine instead of bromine.
2-(Thiophen-3-yl)pyrimidine: Lacks the bromine substituent.
4-Bromo-2-(furan-3-yl)pyrimidine: Contains a furan ring instead of a thiophene ring.
Uniqueness
4-Bromo-2-(thiophen-3-yl)pyrimidine is unique due to the presence of both a bromine atom and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of diverse biologically active compounds .
Properties
Molecular Formula |
C8H5BrN2S |
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Molecular Weight |
241.11 g/mol |
IUPAC Name |
4-bromo-2-thiophen-3-ylpyrimidine |
InChI |
InChI=1S/C8H5BrN2S/c9-7-1-3-10-8(11-7)6-2-4-12-5-6/h1-5H |
InChI Key |
YZRKPLIRDFOJHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Br)C2=CSC=C2 |
Origin of Product |
United States |
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